molecular formula C10H21N B1455785 3-Cyclohexylbutan-2-amine CAS No. 855364-40-8

3-Cyclohexylbutan-2-amine

Cat. No.: B1455785
CAS No.: 855364-40-8
M. Wt: 155.28 g/mol
InChI Key: YXLQIAOHRCHNEY-UHFFFAOYSA-N
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Description

3-Cyclohexylbutan-2-amine is an organic compound with the molecular formula C10H21N It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain that includes a cyclohexyl ring

Scientific Research Applications

3-Cyclohexylbutan-2-amine has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical substance and advice on safety precautions. For 3-Cyclohexylbutan-2-amine, the SDS can be found online . It’s important to refer to this document for detailed safety and hazard information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylbutan-2-amine typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the nucleophilic substitution reaction where a halogenoalkane reacts with ammonia or a primary amine to form the desired amine. For instance, cyclohexylmethyl bromide can react with butylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro compounds or nitriles.

    Reduction: Reduction reactions can convert the amine to its corresponding alkane.

    Substitution: The amine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylbutanone, while reduction could produce cyclohexylbutane.

Mechanism of Action

The mechanism by which 3-Cyclohexylbutan-2-amine exerts its effects involves its interaction with biological molecules. The amino group can form hydrogen bonds and ionic interactions with various targets, influencing biochemical pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the butyl chain.

    Butylamine: Contains the butyl chain but lacks the cyclohexyl ring.

    Cyclohexylmethylamine: Similar but with a different substitution pattern on the cyclohexyl ring.

Uniqueness

3-Cyclohexylbutan-2-amine is unique due to the combination of the cyclohexyl ring and the butyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

3-cyclohexylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLQIAOHRCHNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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